Cefalonium Dihydrate
Overview
Description
Cefalonium Dihydrate is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is commonly used in veterinary medicine, particularly for the treatment of bovine mastitis during the dry period . The compound works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefalonium Dihydrate involves the acylation of 7-aminocephalosporanic acid with 2-thienylacetyl chloride . The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product . The compound is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Cefalonium Dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring of this compound is susceptible to hydrolysis, leading to the formation of inactive products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the thienylacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the β-lactam ring.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Hydrolysis Products: Inactive degradation products.
Oxidation Products: Oxidized derivatives of the thienylacetyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefalonium Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cephalosporins.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Used in veterinary medicine for the treatment of bovine mastitis.
Industry: Employed in the development of new cephalosporin derivatives with improved efficacy and stability.
Mechanism of Action
Cefalonium Dihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains . This inhibition leads to the weakening of the cell wall and eventual cell lysis . The compound is particularly effective against Staphylococcus aureus and other Gram-positive bacteria .
Comparison with Similar Compounds
Cefazolin: Another first-generation cephalosporin with similar antibacterial activity.
Cephalexin: A first-generation cephalosporin used for similar indications.
Cefapirin: Used in veterinary medicine for the treatment of mastitis.
Uniqueness of Cefalonium Dihydrate: this compound is unique in its specific use for intramammary treatment of bovine mastitis during the dry period . Its formulation as a dihydrate enhances its stability and efficacy in this application .
Properties
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBYXGLUCGDRX-LEVQAPRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385046-35-4 | |
Record name | Cefalonium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385046354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFALONIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMV4EAL4T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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